Home > Products > Screening Compounds P26023 > 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid -

2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

Catalog Number: EVT-4121803
CAS Number:
Molecular Formula: C15H18FNO3
Molecular Weight: 279.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide

Compound Description: This compound acts as a potent inhibitor of various kinases, showing potential therapeutic applications in treating diseases like cancer and inflammatory disorders [].

Relevance: N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide shares a core structure with 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid. Both compounds feature a 2-fluoro-5-methylphenyl group directly linked to a urea moiety. This structural similarity suggests potential overlap in their binding affinities and biological activities.

(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid (AZD9898)

Compound Description: This compound is a potent and orally active leukotriene-C4 synthetase (LTC4S) inhibitor. Studies have shown its potential as a treatment for asthma by targeting the cysteine leukotriene cascade, which remains highly activated in some asthmatics even with conventional treatments. []

2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid ([18F]DCFPyL)

Compound Description: This compound acts as a Prostate-Specific Membrane Antigen (PSMA)-based PET imaging agent used in prostate cancer diagnosis and management. Its high binding affinity for PSMA allows for accurate tumor visualization and staging. [, , , , , , , , , , , ]

Relevance: Although structurally different from 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, the presence of [18F]DCFPyL in this research set signifies an interest in using imaging agents and radiotracers for diagnosing and monitoring disease progression, particularly in the context of prostate cancer.

- [[5 - [(cyclopropylamino) carbonyl] -2-methylphenyl] amino] -5-methyl -N- propyl pyrrolo [2,1-f] [, , ] triazine-6-carboxamide

Compound Description: This compound acts as a p38 kinase inhibitor and exhibits potential in treating p38 kinase-associated diseases such as rheumatoid arthritis. []

Relevance: Similar to 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, this compound contains a carboxylic acid group. The research on this compound suggests a broader interest in exploring the therapeutic potential of molecules featuring carboxylic acid functionality within different structural contexts.

2-(benzo [d]oxazol-2-ylthio)-1-(3-(4-fluoro-3- methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone Derivatives

Compound Description: This series of compounds, particularly those with electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring, exhibit potent anti-tubercular activity. Their activity is attributed to the presence of specific functional groups that interact with the Mycobacterium tuberculosis enoyl reductase enzyme. []

Relevance: The 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone derivatives contain a 4-fluoro-3-methylphenyl moiety. While structurally distinct from the 2-fluoro-5-methylphenyl group in 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, this highlights a shared interest in exploring the effects of fluorine substitution on aromatic rings for influencing biological activity.

(+)-2-[4-({[2-(Benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic Acid (CP-671,305)

Compound Description: CP-671,305 is an orally active phosphodiesterase-4 inhibitor. Studies revealed its interaction with hepatic transporters, suggesting a role for these transporters in its disposition and clearance in both rats and humans. This emphasizes the importance of considering transporter interactions during drug development. []

Relevance: While structurally distinct from 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, CP-671,305's presence in this research set reflects a shared interest in exploring carboxylic acid-containing compounds for their pharmacological activities and potential drug-drug interactions.

Acetyl CoA disubstituted 5- phenylamino-1,3,4-oxadiazol-2-yl-carbonyl-amino-4-phenoxy - cyclohexanecarboxylic acid

Compound Description: This compound is designed to inhibit diacylglycerol acyltransferase (DGAT1) activity. DGAT1 plays a crucial role in triglyceride synthesis, making its inhibitors potential targets for treating obesity and related metabolic disorders. []

Relevance: This compound shares the cyclohexanecarboxylic acid core with 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid. This structural similarity suggests a shared interest in exploring the cyclohexanecarboxylic acid scaffold for developing molecules with potential therapeutic applications.

(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid and its salts

Compound Description: This compound and its novel salt forms are being investigated for their potential use in pharmaceutical compositions and medicine. Although the specific therapeutic target or mechanism of action is not explicitly stated, the research suggests promising pharmacological properties. [, , ]

Relevance: Although structurally distinct from 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, the focus on this compound and its salts highlights a shared research interest in modifying and optimizing carboxylic acid-containing molecules for potential therapeutic applications. The exploration of different salt forms suggests efforts to enhance solubility, bioavailability, or other relevant pharmaceutical properties.

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3- yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound demonstrates potent BACE1 inhibitory activity, making it a potential candidate for Alzheimer's Disease treatment. The research focuses on developing an efficient synthesis for this compound to enable further investigation and development. []

Relevance: This compound includes a 4-fluoro-3-substituted phenyl group, which is structurally reminiscent of the 2-fluoro-5-methylphenyl group in 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid. This similarity highlights the exploration of fluorine-substituted aromatic rings as a recurring theme in the provided research.

2'amino‐4'‐fluoro‐4‐[4‐hydroxy‐4‐(3‐trifluoromethylpfenyl)piperidino]butyrophenone‐(carbonyl‐14C) (ID-470B)

Compound Description: ID-470B represents a novel neuroleptic agent, and its labeling with carbon-14 at the carbonyl position allows for metabolic studies. This highlights the importance of understanding drug metabolism for assessing drug safety and efficacy. []

Relevance: Though structurally distinct from 2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, ID-470B’s presence in this research set underscores the relevance of fluorine-containing compounds in medicinal chemistry and drug discovery. This further emphasizes the value of exploring the properties and applications of fluorine-substituted molecules like the target compound.

Properties

Product Name

2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid

IUPAC Name

2-[(2-fluoro-5-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

InChI

InChI=1S/C15H18FNO3/c1-9-6-7-12(16)13(8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,17,18)(H,19,20)

InChI Key

HTLOKPJDXKMQHC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2CCCCC2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.